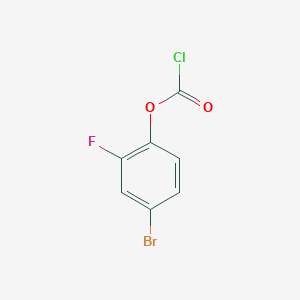

4-Bromo-2-fluorophenyl chloroformate

Descripción

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIFSSEGLZDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 4-Bromo-2-fluorophenyl chloroformate generally follows a two-step approach:

- Synthesis of the corresponding 4-bromo-2-fluorophenol intermediate

- Conversion of the phenol to the chloroformate derivative using phosgene or phosgene equivalents

This approach leverages the nucleophilicity of the phenolic hydroxyl group and the electrophilicity of phosgene reagents to form the chloroformate ester.

Preparation of 4-Bromo-2-fluorophenol Intermediate

Although direct literature on 4-bromo-2-fluorophenol preparation is limited, related halogenated phenols such as 4-bromo-2-chlorophenol have been synthesized by selective bromination of 2-fluorophenol derivatives or via substitution reactions on appropriately substituted aromatic compounds. Key points include:

- Selective bromination of 2-fluorophenol or related precursors in the presence of specific catalysts or solvents to achieve substitution at the 4-position.

- Use of halogenated solvents such as carbon tetrachloride or dichloromethane to control regioselectivity and minimize side products.

- Employing brominating agents like bromine or N-bromosuccinimide under controlled temperature conditions to avoid overbromination or undesired isomers.

Conversion to this compound

The key step is the formation of the chloroformate group by reaction of the phenol intermediate with phosgene or phosgene equivalents such as triphosgene or diphosgene. The general reaction scheme is:

$$

\text{4-Bromo-2-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl}

$$

Typical reaction conditions include:

- Solvent: Dichloromethane (DCM) or other inert, aprotic solvents

- Temperature: 0°C to room temperature to control reaction rate and avoid decomposition

- Base catalyst: Pyridine or triethylamine to scavenge HCl generated during the reaction and promote formation of the chloroformate

- Reaction time: Several hours under stirring to ensure complete conversion

Industrial Scale Production Considerations

- Industrial synthesis follows similar principles but incorporates automated reactors and continuous flow systems to improve safety (due to phosgene toxicity), scalability, and yield.

- Strict control of reaction parameters (temperature, stoichiometry, and reaction time) is essential to maximize purity and minimize side reactions.

- Use of phosgene substitutes or in situ generation of phosgene can be employed to reduce hazards.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of bromine and fluorine substituents increases the electrophilicity of the chloroformate, enhancing its reactivity toward nucleophiles such as amines and alcohols in downstream synthetic applications.

- The reaction with phosgene must be carefully controlled due to the toxicity and reactivity of phosgene gas. Use of phosgene equivalents like triphosgene is preferred in laboratory settings for safer handling.

- Purification typically involves extraction and chromatographic techniques to isolate the product with high purity suitable for research or industrial use.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-Bromo-2-fluorophenol and carbon dioxide.

Reduction: It can be reduced to 4-Bromo-2-fluorophenol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.

Hydrolysis: 4-Bromo-2-fluorophenol and carbon dioxide.

Reduction: 4-Bromo-2-fluorophenol.

Aplicaciones Científicas De Investigación

4-Bromo-2-fluorophenyl chloroformate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: It is used in the modification of biomolecules such as proteins and peptides to study their structure and function.

Medicine: It is used in drug development for the synthesis of potential pharmaceutical compounds.

Industry: It is used in the manufacturing of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluorophenyl chloroformate involves its reactivity as an electrophilic reagent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved include nucleophilic substitution and addition reactions .

Comparación Con Compuestos Similares

Key Observations :

- Halogen Effects : The bromine and fluorine substituents in this compound increase its electrophilicity compared to phenyl chloroformate, enabling selective acylation in sterically hindered environments.

- Applications : Unlike methyl or ethyl chloroformates (aliphatic), the aromatic backbone of this compound facilitates its use in synthesizing halogenated pharmaceuticals or agrochemicals .

Inferences for this compound :

- Handling : Requires stringent controls akin to benzyl chloroformate, including fume hoods and personal protective equipment (PPE).

Actividad Biológica

4-Bromo-2-fluorophenyl chloroformate is an organic compound belonging to the chloroformate class, characterized by the presence of bromine and fluorine atoms attached to a phenyl ring. Its unique structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C7H4BrClF O2. The presence of both bromine and fluorine in its structure enhances its electrophilic properties, making it reactive towards nucleophiles.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorophenol with phosgene under controlled conditions. The general reaction can be represented as follows:

This reaction is typically conducted in solvents like dichloromethane to ensure efficiency and safety due to the toxicity of phosgene.

The primary mechanism of action for this compound involves its reactivity with nucleophiles such as amines, alcohols, and thiols. The chloroformate group is highly electrophilic, leading to the formation of carbamates and carbonates. This reactivity allows for selective labeling or modification of biomolecules, which is crucial in biological research .

Applications in Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity, particularly in drug development. The compound has been explored for its potential applications in:

- Protein Modification : Used to selectively label proteins and peptides.

- Antimicrobial Activity : Investigated for its effects against various bacterial strains.

- Antifungal Properties : Preliminary studies suggest potential antifungal activity against Candida species .

Case Studies and Research Findings

- Protein Labeling : A study demonstrated that this compound effectively modifies amino groups in proteins, enhancing the understanding of protein interactions and functions.

- Antimicrobial Activity : In a comparative study, compounds similar to this compound exhibited antibacterial activity against Escherichia coli with varying degrees of efficacy. The IC50 values ranged from 51.4 μg/mL for certain derivatives .

- Antifungal Efficacy : Research on related compounds showed promising antifungal effects against clinical isolates of Candida species, with minimum inhibitory concentrations (MIC) indicating significant potency .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2-chlorophenyl chloroformate | Contains chlorine instead of fluorine | Used as a precursor in various reactions |

| 4-Bromo-2-nitrophenyl chloroformate | Contains a nitro group | Different reactivity; explored for pharmaceuticals |

| 4-Fluorophenyl chloroformate | Lacks bromine | Less reactive than halogenated counterparts |

This table highlights the structural differences among related compounds and their implications for biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.